molecular formula C12H26N2O2 B1377855 tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate CAS No. 1376105-36-0

tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate

Cat. No.: B1377855
CAS No.: 1376105-36-0
M. Wt: 230.35 g/mol
InChI Key: FQPICDIBZAXAKU-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate: is an organic compound with the molecular formula C12H26N2O2 and a molecular weight of 230.35 g/mol . This compound is often used in synthetic organic chemistry and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. For example, tert-butyl carbamate can be reacted with 4-methyl-1-(methylamino)pentan-3-yl chloride in the presence of a base such as triethylamine to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include signal transduction pathways that regulate cellular processes .

Properties

IUPAC Name

tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-9(2)10(7-8-13-6)14-11(15)16-12(3,4)5/h9-10,13H,7-8H2,1-6H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPICDIBZAXAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCNC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate
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tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate
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tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate
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tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate
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tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate
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tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate

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